![molecular formula C20H31N3O2 B2895508 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea CAS No. 1396749-84-0](/img/structure/B2895508.png)
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea
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Description
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea (DIBU) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications.
Scientific Research Applications
Complexation-Induced Unfolding of Heterocyclic Ureas
Complexation-induced unfolding of heterocyclic ureas, including ureas with structures similar to 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea, has been explored. These ureas can form multiply hydrogen-bonded complexes, leading to potential applications in self-assembly and the mimicry of peptide transitions. This concept is illustrated by the study of ureas that unfold and form robust hydrogen-bonded complexes, implying potential in materials science and molecular engineering (Corbin et al., 2001).
GC-MS Studies on Regioisomeric Methoxy-Methyl-Phenethylamines
Research involving regioisomeric methoxy-methyl-phenethylamines related to certain ureas, including 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea, has been conducted using GC-MS analysis. These studies are crucial for the differentiation and identification of various isomeric compounds in forensic science, potentially aiding in the identification and characterization of novel substances (Thigpen et al., 2008).
Synthesis of Deuterium-Labeled Compounds
The synthesis of deuterium-labeled compounds similar to 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea, such as AR-A014418, has been reported. These labeled compounds are valuable as internal standards for LC–MS analysis in pharmacokinetic studies, indicating their significance in drug development and analysis (Liang et al., 2020).
properties
IUPAC Name |
1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16(2)23(17(3)4)15-7-6-13-21-20(24)22-14-12-18-8-10-19(25-5)11-9-18/h8-11,16-17H,12-15H2,1-5H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGXRPNODDKIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NCCC1=CC=C(C=C1)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea |
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